molecular formula C12H15N3O B1467343 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250836-89-5

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467343
CAS No.: 1250836-89-5
M. Wt: 217.27 g/mol
InChI Key: ARXJDBXONOSFNK-UHFFFAOYSA-N
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Description

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a phenyl group substituted with an isopropyl group and a triazole ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 3-(propan-2-yl)phenyl azide and propargyl alcohol, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: The major products include {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanal and {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanoic acid.

    Reduction: The major product is the dihydrotriazole derivative.

    Substitution: Products include nitro-substituted or halogen-substituted derivatives of the original compound.

Scientific Research Applications

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the methanol group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[3-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
  • 1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding interactions compared to its analogs. This feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[1-(3-propan-2-ylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)10-4-3-5-12(6-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJDBXONOSFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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